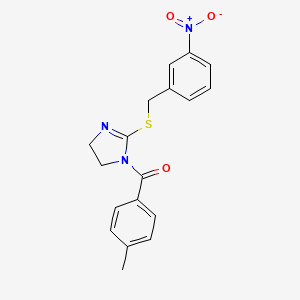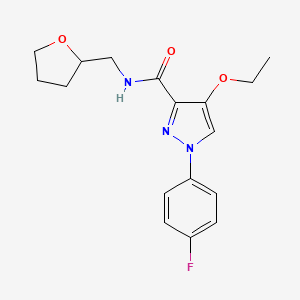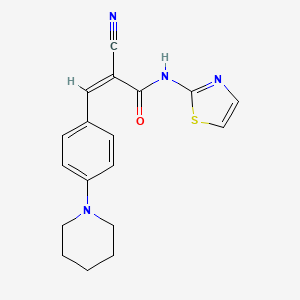
(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone, also known as NITD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NITD is a small molecule inhibitor that targets various biological pathways, making it a promising candidate for drug development.
Wirkmechanismus
Target of Action
It is known that compounds with similar structures often interact with proteins or enzymes at the benzylic position . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets at the benzylic position. This could involve processes such as free radical bromination, nucleophilic substitution, or oxidation . The exact changes resulting from these interactions would depend on the specific targets and the nature of the compound’s interaction with them.
Biochemical Pathways
Compounds that interact with targets at the benzylic position can influence a variety of biochemical pathways, depending on the specific targets and the nature of the interactions .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, the limitations of using this compound include its complex synthesis process and the need for further research to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone. One direction is to further investigate the compound's potential therapeutic applications in cancer, inflammation, and infectious diseases. Another direction is to optimize the synthesis process of this compound to produce higher yields and purity. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which could lead to the development of new drugs for various diseases.
Conclusion:
In conclusion, this compound is a promising candidate for drug development due to its potential therapeutic applications in various diseases. The compound's mechanism of action involves the inhibition of various biological pathways, making it a valuable tool for studying these pathways. While there are limitations to using this compound in lab experiments, further research on the compound could lead to the development of new drugs for various diseases.
Synthesemethoden
The synthesis of (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone involves a multi-step process that includes the reaction of p-tolylmethylamine with a thiol reagent, followed by the addition of a nitro group to the benzene ring. The final step involves the addition of an imidazole ring to the molecule. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been found to have antiviral activity against several viruses, including Zika and Ebola.
Eigenschaften
IUPAC Name |
(4-methylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-5-7-15(8-6-13)17(22)20-10-9-19-18(20)25-12-14-3-2-4-16(11-14)21(23)24/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYLRFSHOFVIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2988617.png)
![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2988618.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2988619.png)
![2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2988621.png)
![N-(3-ethylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2988622.png)
![2-(allylthio)-8,8-dimethyl-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988623.png)

![7-(4-chlorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988626.png)

![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2988629.png)
![2-((8-Oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2988632.png)

![(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2988638.png)
